molecular formula C11H15ClN2O3S B1521553 Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate CAS No. 1188262-79-4

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate

Cat. No. B1521553
CAS RN: 1188262-79-4
M. Wt: 290.77 g/mol
InChI Key: JZQDNWSITRXIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate, also known as ECBA, is a versatile organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of different compounds, and has been used as a starting material in the production of pharmaceuticals, agrochemicals and other products. Its chemical structure and reactivity make it an ideal starting point for the synthesis of a variety of other compounds.

Scientific Research Applications

Proteomics Research

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate: is utilized in proteomics research due to its role in the study of proteomes. Proteomes are the entire set of proteins expressed by a genome, cell, tissue, or organism at a certain time. This compound can be used to modify peptides and proteins for mass spectrometry analysis, which is crucial for identifying and quantifying proteins in complex biological samples .

Medicinal Chemistry

In medicinal chemistry, this compound’s thiazole ring makes it a valuable scaffold for drug design. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . Researchers can use this compound as a starting point to synthesize new drugs with potential therapeutic applications.

Agriculture

The thiazole derivative has potential applications in agriculture as well. It could be explored for the development of new agrochemicals such as fungicides or herbicides. Its structural properties might allow it to interact with specific enzymes or receptors in plant pathogens, providing a targeted approach to crop protection .

Industrial Applications

In industrial settings, Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate could be used in the synthesis of dyes, biocides, and chemical reaction accelerators. Its molecular structure allows for versatile chemical reactions, making it a valuable compound for various chemical manufacturing processes .

Environmental Impact Studies

This compound can be used in environmental impact studies to assess the fate and transport of similar organic chemicals in the environment. Understanding its degradation products and interaction with environmental factors helps in evaluating the potential risks associated with its use .

Biotechnology

In biotechnology, the compound can play a role in enzyme studies and the development of biosensors. Due to its reactive nature, it can be used to probe enzyme active sites or be incorporated into sensor devices to detect biological molecules .

properties

IUPAC Name

ethyl 2-[2-(4-chlorobutanoylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-2-17-10(16)6-8-7-18-11(13-8)14-9(15)4-3-5-12/h7H,2-6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQDNWSITRXIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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